molecular formula C7H3Cl3F2O3S B1411246 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1803817-79-9

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1411246
CAS No.: 1803817-79-9
M. Wt: 311.5 g/mol
InChI Key: PTFKWYSHCLQWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl3F2O3S . It is an aryl sulfonyl chloride derivative .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 311.52 .


Chemical Reactions Analysis

This compound is used in scientific research and finds applications in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics due to its unique reactivity and stability.

Safety and Hazards

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(16(10,13)14)5(9)6(3)15-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKWYSHCLQWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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